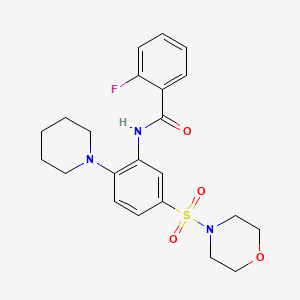
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one, also known as Miprocin or 4-HO-MiPT, is a synthetic psychedelic compound that was first synthesized by Alexander Shulgin in the 1980s. It belongs to the tryptamine class of compounds and is structurally similar to psilocin, the active component of magic mushrooms. Miprocin has been studied for its potential as a research tool in the fields of neuroscience and pharmacology.
作用机制
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one acts on the 5-HT2A receptor by binding to it and activating it. This leads to an increase in the levels of serotonin in the brain, which is associated with changes in mood, perception, and cognition. 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one also has affinity for other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its overall effects.
Biochemical and Physiological Effects:
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in gene expression. 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has also been shown to produce behavioral effects, such as changes in locomotor activity and anxiety-like behavior.
实验室实验的优点和局限性
The advantages of using 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments include its relatively simple synthesis, its selective activation of the 5-HT2A receptor, and its ability to produce a range of biochemical and physiological effects. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are many potential future directions for research on 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying altered states of consciousness, such as those induced by psychedelic compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one and its potential as a research tool in the fields of neuroscience and pharmacology.
合成方法
The synthesis of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 4-hydroxyindole with N-methylpyrrolidine and propionyl chloride. The resulting compound is then purified through a series of chemical processes to obtain the final product. The synthesis of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one is relatively simple and can be carried out in a laboratory setting.
科学研究应用
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has been studied for its potential as a research tool in the fields of neuroscience and pharmacology. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one a valuable tool for studying the effects of 5-HT2A activation on brain function.
属性
IUPAC Name |
3-(1-methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-6-2-3-7-15(14)17)8-9-16(19)18-10-4-5-11-18/h2-3,6-7,12H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVQCRWUNGVNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)


![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)







![1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide](/img/structure/B7499719.png)